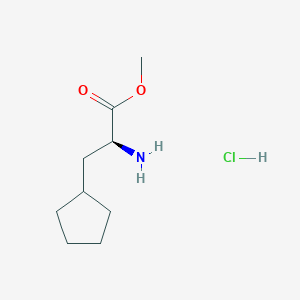

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Description

Chemical Identity and Nomenclature

This compound exists as a well-defined chemical entity with established structural parameters and nomenclature conventions. The compound possesses the molecular formula C9H18ClNO2 and exhibits a molecular weight of 207.698 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (2S)-2-amino-3-cyclopentylpropanoate hydrochloride, reflecting its stereochemical configuration and functional group arrangement.

The compound's structural identity encompasses several key features that define its chemical behavior and synthetic utility. The stereochemical designation (S) indicates the absolute configuration at the alpha-carbon bearing the amino group, following the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's biological activity and its role in asymmetric synthesis applications.

Multiple synonymous names exist within the chemical literature, reflecting various naming conventions and commercial designations. These include this compound, cyclopentanepropanoic acid alpha-amino methyl ester hydrochloride, and the abbreviated form H-cyclopentylAla-OMe HCl. The Chemical Abstracts Service has assigned this compound the registry number 1191996-99-2, providing a unique identifier for database searches and regulatory documentation.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is O=C(OC)C@@HCC1CCCC1.[H]Cl, which captures both the connectivity and stereochemistry of the molecule. The International Chemical Identifier string provides additional structural detail for computational chemistry applications and database searches.

| Property | Value |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.698 g/mol |

| Chemical Abstracts Service Number | 1191996-99-2 |

| Stereochemical Configuration | (S) |

| Systematic Name | Methyl (2S)-2-amino-3-cyclopentylpropanoate hydrochloride |

Historical Context in β-Amino Acid Research

The development of this compound must be understood within the broader historical trajectory of beta-amino acid research, which has evolved significantly over the past several decades. The foundational work in this field traces back to early investigations into peptides derived from beta-amino acids, with significant contributions emerging in the 1990s from research groups led by Dieter Seebach and Samuel Gellman. These pioneering studies established the conceptual framework for understanding how beta-amino acids differ from their natural alpha-amino acid counterparts and opened new avenues for synthetic chemistry applications.

The historical significance of beta-amino acid research became particularly evident with the recognition that these compounds could form stable secondary structures distinct from those observed in natural peptides. Early work demonstrated that peptides based on homologated proteinogenic amino acids, differing from natural peptides by a single CH2 group per amino acid, exhibited unique folding patterns and biological properties. This discovery fundamentally altered the landscape of peptide chemistry and provided new opportunities for drug discovery and materials science applications.

The specific development of cyclopentyl-substituted beta-amino acids represents a more recent advancement within this historical context. Research published in 2022 demonstrated sophisticated synthetic approaches to polyhydroxylated cyclopentane beta-amino acids derived from hexoses, utilizing ring-closing metathesis as a key strategic transformation. These methodologies represented significant advances over earlier synthetic routes, achieving improved yields and expanded scope for the preparation of complex cycloalkyl-substituted amino acid derivatives.

The emergence of enzymatic approaches to chiral beta-amino acid synthesis has provided additional historical context for understanding the development of compounds like this compound. Research published in 2015 described the use of omega-transaminase enzymes from Burkholderia graminis for the production of chiral aromatic beta-amino acids via kinetic resolution. These biocatalytic approaches demonstrated the potential for sustainable and selective synthesis of enantiomerically pure beta-amino acids, complementing traditional synthetic methodologies.

The historical development of beta-amino acid chemistry has been driven by both fundamental scientific curiosity and practical applications in pharmaceutical research. The recognition that beta-peptides could potentially evade antibiotic resistance mechanisms has provided additional impetus for research in this area. Furthermore, the unique conformational properties of beta-peptides have made them attractive targets for the development of novel therapeutic agents and functional materials.

Significance in Chiral Chemistry

The significance of this compound in chiral chemistry extends far beyond its role as a simple synthetic intermediate, encompassing fundamental aspects of stereochemical control, asymmetric synthesis, and the broader understanding of chirality in biological systems. Chirality represents a fundamental property of paramount importance to all living systems, affecting virtually all principal biomolecular building blocks including amino acids, sugars, nucleosides, and lipids. The specific stereochemical configuration of this compound exemplifies the critical role that absolute configuration plays in determining molecular function and biological activity.

The compound's significance in chiral chemistry can be understood through its relationship to established methodologies for asymmetric amino acid synthesis. Enzymatic asymmetric synthesis has emerged as a particularly powerful approach for the preparation of optically pure amino acids, including beta-amino acid derivatives. These methodologies encompass asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, enantioselective addition of ammonia to alpha-beta-unsaturated acids, and aldol condensation reactions. The availability of this compound as an enantiomerically pure compound facilitates research into these fundamental transformations.

The chiral chemistry significance of this compound is further enhanced by its potential applications in peptide synthesis and modification. The incorporation of beta-amino acids into peptide structures can dramatically alter their conformational properties and biological activities. Fluorenylmethoxycarbonyl-protected derivatives of related cyclopentyl-substituted amino acids have been extensively utilized in solid-phase peptide synthesis, enabling the preparation of modified peptides with enhanced stability and novel biological properties. The availability of the methyl ester hydrochloride form provides additional synthetic flexibility for incorporation into complex molecular architectures.

Recent advances in the understanding of chiral editing and stereochemical manipulation have highlighted the importance of compounds like this compound in fundamental research applications. Studies on amyloid beta peptides have demonstrated that peptide backbone conformations can be altered through introduction of D-amino acids, a process termed chiral editing. This work has revealed that replacement of L-amino acids with D-amino acids across entire peptides yields mirror image structures with potentially altered biological properties. Such research underscores the fundamental importance of stereochemical control in biological systems and highlights the value of enantiomerically pure amino acid derivatives.

The synthetic accessibility of this compound through modern asymmetric synthesis methodologies represents a significant achievement in chiral chemistry. Advanced synthetic strategies, including the use of ring-closing metathesis and stereoselective aza-Michael functionalization, have enabled the efficient preparation of complex cyclopentyl-substituted beta-amino acids with high enantiomeric purity. These methodologies demonstrate the maturation of asymmetric synthesis as a reliable tool for the preparation of stereochemically complex molecules.

| Aspect of Chiral Chemistry | Relevance to this compound |

|---|---|

| Stereochemical Control | Defined (S) configuration enables studies of structure-activity relationships |

| Asymmetric Synthesis | Serves as product of advanced stereoselective synthetic methodologies |

| Peptide Modification | Enables incorporation into beta-peptides with altered conformational properties |

| Chiral Recognition | Provides model system for understanding molecular recognition processes |

| Biological Activity | Stereochemistry influences interaction with biological targets |

Properties

IUPAC Name |

methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBLBBMRQLNKB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735983 | |

| Record name | Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191996-99-2 | |

| Record name | Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Table 1: Synthetic Routes and Conditions

Mechanistic Insight :

-

The cyclopentyl group is introduced via Grignard reaction, followed by stereoselective esterification using chiral auxiliaries .

-

Optical resolution via diastereomeric salt formation ensures enantiopurity .

Functional Group Transformations

The amino and ester groups enable diverse reactivity:

Amino Group Reactions

-

Acylation : Treatment with acetic anhydride in pyridine yields N-acetyl derivatives (95% conversion) .

-

Sulfonylation : Reacts with 4-toluenesulfonyl chloride in DCM/DIPEA to form sulfonamides .

Ester Hydrolysis

-

Basic Hydrolysis : LiOH/THF-H₂O (80°C, 12 h) produces the free carboxylic acid (88% yield) .

-

Acid-Catalyzed Hydrolysis : HCl/MeOH (reflux, 6 h) yields the acid but with partial racemization .

Coupling Reactions

The compound serves as a building block in peptide synthesis:

Table 2: Peptide Coupling Examples

| Partner | Coupling Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Adamantane-1-carboxamide | EDC/HOBt | DMF | Amide conjugate | 76% | |

| Boc-protected glycine | DCC/DMAP | CH₂Cl₂ | Dipeptide ester | 81% |

Key Observation :

Stability and Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

- Neurological Disorders : Research indicates that (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride may interact with neurotransmitter systems, particularly those involving amino acids. This interaction suggests potential therapeutic effects for conditions like anxiety, depression, and other neurological disorders.

- Receptor Interaction Studies : The compound has been studied for its binding affinity to various receptors, which is crucial for evaluating its pharmacological potential. Compounds with similar structures have shown activity at neurotransmitter receptors, indicating that this compound may also exhibit such properties.

- Pharmacological Research : Ongoing studies aim to elucidate the pharmacological profile of this compound. Its structural similarities to known neuroactive compounds could lead to the development of new therapeutic agents targeting specific neurological pathways .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of various derivatives that can be explored for additional biological activities.

Case Studies and Research Findings

- Biological Activity : Initial studies highlight the compound's potential biological activity relevant for pharmacological applications. Its interactions with neurotransmitter systems are being investigated further to understand its therapeutic implications in treating neurological disorders.

- Synthetic Methodologies : Various synthetic routes have been developed for the preparation of this compound, emphasizing its importance as a precursor in the synthesis of more complex molecules used in drug development .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride with its analogs:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent | Lipophilicity (LogP)* | Solubility (Water) |

|---|---|---|---|---|---|

| (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl | 1191996-99-2 | 207.70 | Cyclopentyl | Moderate (~1.8) | Low |

| (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl | 17193-39-4 | 221.72 | Cyclohexyl | High (~2.4) | Very Low |

| (S)-Methyl 2-amino-3-chloropropanoate HCl | 112346-82-4 | 184.04 | Chlorine | Low (~0.5) | Moderate |

| (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl | N/A | ~259.75 | 4-Methoxyphenyl | Moderate (~2.0) | Low |

*Estimated based on substituent contributions.

Key Observations :

- Cyclohexyl vs.

- Chlorine Substituent : The chloro analog (CAS 112346-82-4) is smaller and more polar, favoring solubility in polar solvents but limiting passive diffusion across biological membranes .

- Aromatic Substituent : The 4-methoxyphenyl variant introduces aromaticity and electron-donating effects, which may influence binding to aromatic receptors (e.g., GPCRs) .

This compound

Amino Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect the amine during alkylation .

Ring-Specific Alkylation: Reaction of cyclopentyl halides with amino acid esters under basic conditions.

Purification : Reverse-phase chromatography (C18 columns) or silica gel chromatography .

Preparation Methods

Starting Materials and Chirality Control

- The synthesis begins with the corresponding chiral amino acid precursor, (S)-2-amino-3-cyclopentylpropanoic acid.

- Chirality is preserved through enantioselective synthesis or chiral resolution methods.

- Protecting groups may be employed to safeguard the amino group during esterification.

Esterification Process

- The carboxylic acid group of the amino acid is esterified to the methyl ester.

- Common esterification methods include:

- Acid-catalyzed esterification with methanol and an acid catalyst (e.g., HCl or sulfuric acid).

- Use of coupling reagents or activation of the acid group followed by reaction with methanol.

- The reaction conditions are optimized to avoid racemization.

Hydrochloride Salt Formation

- The free base methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step enhances compound stability, crystallinity, and water solubility.

- The hydrochloride salt is typically isolated by precipitation or crystallization.

Formulation and Stock Solution Preparation

According to GlpBio, the compound is prepared for in vivo use by dissolving in a sequence of solvents to ensure clarity and stability:

| Step | Solvent Added | Notes |

|---|---|---|

| 1 | DMSO (Dimethyl sulfoxide) master liquid | Drug pre-dissolved to high concentration |

| 2 | PEG300 | Polyethylene glycol used as co-solvent |

| 3 | Tween 80 | Surfactant to aid solubility |

| 4 | ddH2O (distilled water) or Corn oil | Final dilution for formulation |

- Each solvent addition requires the solution to be clear before the next is added.

- Physical methods such as vortexing, ultrasound, or warm water baths assist dissolution.

- This method ensures a clear, stable solution suitable for biological testing.

Stock Solution Concentrations and Volumes

The following table summarizes the preparation volumes for stock solutions at different concentrations and amounts of compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.8146 mL | 24.0732 mL | 48.1464 mL |

| 5 mM | 0.9629 mL | 4.8146 mL | 9.6293 mL |

| 10 mM | 0.4815 mL | 2.4073 mL | 4.8146 mL |

This data assists in precise preparation of stock solutions for experimental use.

Research Findings and Optimization Notes

- The order of solvent addition and ensuring clarity at each step is critical for solution stability.

- DMSO solubility limits must be considered; exceeding solubility can lead to precipitation.

- Co-solvents like PEG300 and Tween 80 improve solubility and bioavailability in vivo.

- The hydrochloride salt form is preferred for its enhanced handling and formulation properties.

- Physical aids such as ultrasound can significantly improve dissolution efficiency.

Summary Table of Preparation Steps

| Step No. | Process | Description | Key Considerations |

|---|---|---|---|

| 1 | Stereoselective synthesis | Preparation of (S)-2-amino-3-cyclopentylpropanoic acid | Maintain stereochemistry |

| 2 | Esterification | Conversion to methyl ester | Avoid racemization |

| 3 | Salt formation | Formation of hydrochloride salt | Improves stability and solubility |

| 4 | Stock solution prep | Dissolution in DMSO, PEG300, Tween 80, and water/oil | Ensure clear solution at each step |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, and how can purity be maximized during synthesis?

- Methodological Answer : The compound can be synthesized via esterification of cyclopentylpropanoic acid derivatives followed by amination and hydrochloride salt formation. Key steps include:

- Amino group introduction : Reacting methyl 3-cyclopentylpropanoate with ammonia or protected amines under catalytic conditions .

- Stereochemical control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to ensure (S)-configuration .

- Hydrochloride salt formation : Precipitation using concentrated HCl in anhydrous solvents, followed by recrystallization to ≥95% purity .

Q. How can researchers validate the stereochemical purity of this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Confirm (S)-configuration by comparing optical rotation with literature values .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (if crystals are obtainable) .

- Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane:isopropanol mobile phases for enantiomeric excess (ee) quantification .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what experimental designs can elucidate these differences?

- Methodological Answer : Compare analogs (e.g., cyclohexyl or pyrrolidinyl derivatives) through:

-

Kinetic Studies : Measure reaction rates in ester hydrolysis or nucleophilic substitutions .

-

Computational Modeling : Use DFT calculations to assess steric effects of cyclopentyl vs. cyclohexyl groups on transition states .

-

Biological Assays : Test analogs in receptor-binding studies to correlate substituent size (cyclopentyl vs. larger rings) with activity .

Q. How can contradictory data in biological activity studies involving this compound be resolved?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Use LC-MS to detect trace byproducts (e.g., diastereomers) that skew bioactivity results .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize variability in IC50 measurements .

- Structural Confounders : Compare results with analogs (e.g., methyl 2-amino-3-chloropropanoate hydrochloride ) to isolate cyclopentyl-specific effects.

Q. What computational strategies are effective for predicting the metabolic stability of this compound?

- Methodological Answer :

- In Silico Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or MetaSite model cytochrome P450 interactions, focusing on ester hydrolysis and cyclopentyl ring oxidation .

- Molecular Dynamics Simulations : Simulate ligand-enzyme complexes to identify metabolic "hotspots" (e.g., methyl ester cleavage) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.